molecular formula C2H5NO2<br>C2H5ONO B085821 Ethyl nitrite CAS No. 109-95-5

Ethyl nitrite

Cat. No.: B085821
CAS No.: 109-95-5
M. Wt: 75.07 g/mol
InChI Key: QQZWEECEMNQSTG-UHFFFAOYSA-N
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Description

Ethyl nitrite (C₂H₅ONO) is a volatile alkyl nitrite ester formed via the reaction of ethanol with nitrite (NO₂⁻) under acidic conditions. Its formation in vivo is well-documented, particularly in the stomach, where dietary ethanol interacts with salivary-derived nitrite to generate micromolar concentrations of this potent vasodilator . This compound relaxes smooth muscle tissue, as demonstrated by dose-dependent relaxation of rat femoral artery rings and gastric fundus strips . In systemic metabolism, it arises from the reaction of ethanol with peroxynitrite (ONOO⁻), a reactive nitrogen species generated from nitric oxide (NO) . Detection methods include gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction, confirming its presence in blood, brain, and liver tissues .

Preparation Methods

Ethyl nitrite can be synthesized through the reaction of ethanol with nitrous acid. The reaction is typically carried out under controlled conditions to ensure the formation of this compound without significant side reactions. The general reaction is as follows:

C2H5OH+HNO2C2H5ONO+H2O\text{C}_2\text{H}_5\text{OH} + \text{HNO}_2 \rightarrow \text{C}_2\text{H}_5\text{ONO} + \text{H}_2\text{O} C2​H5​OH+HNO2​→C2​H5​ONO+H2​O

In industrial settings, this compound can be produced by passing ethanol vapor over a catalyst in the presence of nitrogen oxides. This method allows for continuous production and efficient separation of the product .

Chemical Reactions Analysis

Ethyl nitrite undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medical Applications

1. Gastrointestinal Uses:
Ethyl nitrite has been studied for its potential as a gastrointestinal smooth muscle relaxant. It facilitates procedures such as the cannulation of the sphincter of Oddi by relaxing duodenal motility . This property makes it a candidate for therapeutic applications in gastrointestinal disorders.

2. Respiratory Conditions:
Research indicates that inhaled this compound may be effective in treating persistent pulmonary hypertension in infants. It works by forming S-nitrosothiols, which help maintain nitric oxide bioactivity—crucial for regulating tissue perfusion . Additionally, studies have shown that this compound can prevent hyperoxia-impaired alveolar development in newborn rats, suggesting its protective role in neonatal respiratory health .

3. Cough and Cold Remedies:
this compound has been used as an ingredient in cough syrups aimed at alleviating symptoms associated with colds and bronchitis. Its efficacy as a symptomatic treatment is noted, although regulatory concerns have limited its over-the-counter availability in some regions .

Chemical Research Applications

1. Reagent in Organic Chemistry:
this compound serves as a reagent in organic synthesis, particularly in the preparation of dimethylglyoxime from butanone. This reaction highlights its utility in producing important chemical compounds used across various industries .

2. N-Nitroso Compound Studies:
this compound is part of studies focusing on N-nitroso compounds, which are linked to carcinogenic risks. Research has examined the formation of these compounds when this compound interacts with tobacco smoke and ethanol, raising concerns about dietary intake and cancer risk .

Case Studies

Case Study 1: Inhaled this compound for Pulmonary Hypertension
A clinical study published in The Lancet explored the effects of inhaled this compound on infants with pulmonary hypertension. The results indicated significant improvements in oxygenation levels and reduced pulmonary vascular resistance, showcasing its potential as a therapeutic agent .

Case Study 2: this compound and Gastrointestinal Procedures
In a study examining the use of this compound during endoscopic procedures, it was found to effectively reduce discomfort by relaxing smooth muscle tissues in the gastrointestinal tract. This application could enhance patient comfort during diagnostic interventions .

Toxicological Considerations

While this compound has beneficial applications, it also poses health risks. The primary concern is its association with methemoglobinemia due to accidental inhalation or improper usage. Regulatory agencies have issued warnings regarding its use without proper medical supervision due to these risks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Nitrites: Structural and Reactivity Differences

Alkyl nitrites share the general formula R-ONO, where R is an alkyl group. Key comparisons:

Compound Structure Formation Decomposition Pathway Key Applications
Ethyl nitrite C₂H₅ONO Ethanol + nitrite (acidic conditions) Homolytic cleavage to ethoxy radical + NO Vasodilation, smooth muscle relaxation
Amyl nitrite C₅H₁₁ONO Synthetic (isoamyl alcohol + nitrite) Releases NO upon inhalation Angina treatment, recreational use
Mthis compound CH₃ONO Methanol + nitrite Thermal decomposition to formaldehyde + NO Laboratory reagent for oxime synthesis
  • Reactivity: this compound decomposes via first-order kinetics under pyrolysis, producing acetaldehyde (CH₃CHO) and nitric oxide (NO) . In contrast, tert-butyl nitrite (C₄H₉ONO) undergoes faster decomposition due to steric effects, yielding acetone and NO .
  • Stability: this compound is less stable than nitroglycerine (C₃H₅N₃O₉), which releases NO gradually via enzymatic metabolism, making it a sustained vasodilator .

Nitrate Esters vs. Nitrite Esters

Nitrate esters (e.g., nitroglycerine) and nitrite esters (e.g., this compound) differ in NO-release mechanisms:

  • This compound: Directly releases NO via homolytic cleavage or reaction with thiols .
  • Nitroglycerine: Requires enzymatic reduction (e.g., mitochondrial aldehyde dehydrogenase) to release NO, leading to delayed vasodilation .

Allylic Nitro Compounds as Nitrite Donors

Allylic nitro compounds (e.g., 1-nitro-2-methylpropene) release nitrite (NO₂⁻) via nucleophilic substitution. Unlike this compound, their NO release is pH-dependent and slower, making them less potent vasodilators but more stable in storage .

Interaction with Pharmaceuticals

This compound reacts with antipyrin (a fever-reducing drug) to form toxic green-colored products, a reaction shared with amyl nitrite .

Physiological and Toxicological Profiles

Parameter This compound Amyl Nitrite Nitroglycerine
Vasodilation Rapid (seconds) Immediate (inhalation) Delayed (minutes)
Half-life ~2–5 minutes ~1–3 minutes ~3–5 hours
Toxicity Methemoglobinemia risk Hypotension, headache Tolerance with prolonged use

Biological Activity

Ethyl nitrite (EtONO) is an organic compound that has garnered attention due to its biological activity, particularly as a potent vasodilator. This article delves into the mechanisms, physiological implications, and potential health effects associated with this compound, supported by data tables and findings from various studies.

This compound is primarily formed in the human stomach through the interaction of dietary nitrates and ethanol. When foods rich in nitrate (such as leafy greens) are consumed alongside alcoholic beverages, nitrite is generated from dietary nitrate in the acidic environment of the stomach. This nitrite can then react with ethanol to produce this compound, which subsequently releases nitric oxide (NO) at physiological pH. The release of NO is crucial as it mediates vasodilation and smooth muscle relaxation .

Key Reactions

  • Formation : Ethanol + Nitrite → this compound + Water
  • Vasodilation : this compound → Nitric Oxide (NO) + Other Products

Vasodilation

This compound acts as a powerful vasodilator. Studies have shown that it induces relaxation of smooth muscles in blood vessels, leading to decreased vascular resistance and increased blood flow. This effect is mediated through a cyclic guanosine monophosphate (cGMP)-dependent pathway .

Gastric Motility

The production of this compound in the stomach has implications for gastric motility. By releasing NO, it may enhance gastric smooth muscle relaxation, potentially influencing digestive processes .

Cardiovascular Health

The vasodilatory effects of this compound suggest potential therapeutic applications in cardiovascular diseases where improved blood flow is beneficial. However, excessive exposure to N-nitroso compounds, including this compound, has raised concerns regarding their carcinogenic potential due to their role in forming N-nitroso compounds linked to cancer .

Case Study 1: Gastric Production of this compound

A study conducted on human volunteers demonstrated that consumption of nitrate-rich foods along with alcohol resulted in significant production of this compound in the gastric lumen. The study used gas chromatography-mass spectrometry (GC-MS) to identify this compound levels post-consumption, confirming its formation and subsequent release of NO .

Study Parameter Value
Nitrate SourceLettuce
Alcohol SourceRed Wine/Whisky
This compound ConcentrationMicroM concentrations
Vasodilatory ResponsecGMP-dependent relaxation

Case Study 2: Inhaled this compound in Newborns

Another study explored the effects of inhaled this compound on newborn rats exposed to hyperoxia. The results indicated that inhaled this compound significantly reduced lung inflammation and improved oxygenation compared to controls. This suggests a protective role against oxidative stress in neonatal lungs .

Summary of Findings

  • Vasodilatory Effects : this compound effectively induces vasodilation through NO release.
  • Gastric Motility Influence : It may enhance gastric motility via smooth muscle relaxation.
  • Health Risks : Potential carcinogenic risks associated with chronic exposure to N-nitroso compounds necessitate caution.

Q & A

Basic Research Questions

Q. How can researchers ensure accurate quantification of ethyl nitrite in complex matrices (e.g., environmental air or biological samples)?

  • Methodological Answer : Use validated analytical methods such as gas chromatography-mass spectrometry (GC-MS) with detection limits below 0.22 mg/kg for nitrite and 2.12 µg/kg for ethyl carbamate, as outlined in method validation protocols . Calibrate instruments using certified reference materials and account for matrix effects via spike-and-recovery experiments. Cross-validate results with alternative techniques (e.g., Fourier-transform infrared spectroscopy) to confirm specificity, especially when interferents like ethylene oxide or trans-2-butene are present .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its flammability (flash point: -31°F) and toxicity (LC50 inhalation in rats: 160 ppm/4 hr), store this compound in airtight, light-resistant containers under refrigeration. Use explosion-proof equipment and conduct reactions in fume hoods with continuous airflow monitoring. Implement emergency protocols for methemoglobinemia treatment (e.g., methylene blue administration) and nitric oxide scavenging assays to mitigate exposure risks .

Advanced Research Questions

Q. How do reaction mechanisms differ between nitrosation pathways of α-amino acids and this compound decomposition?

  • Methodological Answer : Kinetic studies reveal that this compound decomposition involves NO⁺ and N₂O₃ as intermediates, with parallel intramolecular rearrangements. In contrast, α-amino acids like sarcosine undergo nitrosation via NO⁺ attack on carboxylate groups, followed by slow intramolecular steps. Use isotopic labeling (e.g., ¹⁵N-nitrite) and stopped-flow spectroscopy to differentiate rate-limiting steps and quantify isotope effects .

Q. What experimental strategies resolve contradictions in this compound’s role as an interferent in environmental EtO measurements?

  • Methodological Answer : When this compound co-occurs with ethylene oxide (EtO), employ modified EPA analytical methods (e.g., chromatographic separation adjustments) to prevent false-positive EtO readings. Conduct controlled photodecomposition experiments (e.g., UV irradiation at 254 nm) to isolate this compound’s contribution and validate results via collaborative inter-laboratory studies .

Q. How does this compound compare to nitric oxide (NO) in therapeutic efficacy for mitigating hyperoxia-induced lung injury?

  • Methodological Answer : In neonatal rat models, inhaled this compound (10 ppm) outperforms NO by enhancing S-nitrosothiol formation, reducing myeloperoxidase activity by 40%, and preserving alveolar development. Use comparative dose-response studies with biomarkers like cytokine-induced neutrophil chemoattractant-1 (CINC-1) to quantify anti-inflammatory effects .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s gas-phase decomposition kinetics under different NOx conditions?

  • Methodological Answer : Apply pressure-dependent reaction models (e.g., Rice-Ramsperger-Kassel-Marcus theory) to account for NOx-mediated pathways. For example, NO suppresses acetaldehyde formation below 160°C but doubles methyl ethyl ketone yields at higher temperatures. Use sensitivity analysis to identify dominant pathways and validate simulations against experimental time-resolved FTIR data .

Q. What statistical frameworks are recommended for reconciling conflicting data on this compound’s environmental persistence?

  • Methodological Answer : Use Bayesian hierarchical models to integrate lab-derived half-lives (e.g., 34.5 days for OH radical reactions) with field data on background NOx levels. Incorporate spatial-temporal covariates (e.g., temperature, humidity) and Monte Carlo simulations to quantify uncertainty in atmospheric lifetime estimates .

Q. Guidelines for Experimental Design

  • Interference Checks : Always include negative controls (e.g., acid-scrubbed air samples) when analyzing this compound in environmental mixtures to isolate artifacts .
  • Kinetic Studies : Use spherical reaction vessels to minimize surface-mediated side reactions during pyrolysis experiments .
  • Ethical Compliance : Adhere to NIH guidelines for animal studies, including IACUC approval for neonatal rodent models .

Properties

IUPAC Name

ethyl nitrite
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InChI

InChI=1S/C2H5NO2/c1-2-5-3-4/h2H2,1H3
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InChI Key

QQZWEECEMNQSTG-UHFFFAOYSA-N
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Canonical SMILES

CCON=O
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Molecular Formula

C2H5ONO, C2H5NO2
Record name ETHYL NITRITE, SOLUTION
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DSSTOX Substance ID

DTXSID9046574
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Molecular Weight

75.07 g/mol
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Physical Description

Ethyl nitrite, solution appears as a clear colorless to yellow liquid with a pleasant odor. Flammable over a wide range of vapor-air concentrations. Flash point -31 °F. Less dense than water and insoluble in water. Vapors are heavier than air and narcotic in high concentrations. Produces toxic oxides of nitrogen during combustion., Colorless to yellowish liquid with a rum-like odor; [HSDB], Liquid
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Boiling Point

63 °F at 760 mmHg (USCG, 1999), 17 °C
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Flash Point

-31 °F (USCG, 1999), -31 °F (-35 °C) (CLOSED CUP)
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Solubility

Slightly soluble in water; decomposes in water; miscible with alcohol, ether
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Density

0.9 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.90 @ 15 °C/15 °C
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Vapor Density

2.6
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Vapor Pressure

620.0 [mmHg]
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Mechanism of Action

THE REACTIONS OF HUMAN HEMOGLOBIN WITH SODIUM NITRITE AND ETHYL NITRITE IN DEOXYGENATED MEDIA HAVE BEEN EXAMINED IN KINETIC DETAIL. ETHYL NITRITE REACTS WITH HEMOGLOBIN AT RATES THAT ARE AT LEAST 10 TIMES SLOWER THAN THOSE EXTRAPOLATED FOR NITROUS ACID, & HYDROLYSIS OF ALKYL NITRITE IS NOT COMPETITIVE WITH OXIDATION OF HEMOGLOBIN. THE EXPERIMENTAL RESULTS ARE INTERPRETED TO DESCRIBE ALKYL NITRITE, AND PRESUMABLY, NITROUS ACID ASSOCIATION WITH HEMOGLOBIN FOLLOWED BY RATE-LIMITED ELECTRON TRANSFER RESULTING IN NITRIC OXIDE AND ALKOXIDE (OR HYDROXIDE) PRODN. PROTON TRANSFER RESULTING IN ALC (OR WATER) FORMATION OCCURS SUBSEQUENT TO THE RATE-LIMITING STEP AS DO REACTIONS OF HEMOGLOBIN WITH NITRIC OXIDE., THE REACTION OF HUMAN HEMOGLOBIN AND SPERM WHALE MYOGLOBIN UNDER AEROBIC CONDITIONS WITH ETHYL NITRITE HAVE BEEN EXAMINED. ETHYL NITRITE CONVERTS TWO EQUIVALENTS OF OXYHEMOGLOBIN TO THEIR OXIDIZED COUNTERPARTS WITH CONCURRENT PRODN OF ONE EQUIVALENT OF MOLECULAR OXYGEN, NITRATE ION, & ETHYL ALCOHOL.
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Color/Form

Colorless or yellowish, clear liquid

CAS No.

109-95-5
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Melting Point

-58 °F (USCG, 1999), FP: -58 °F= -50 °C= 233 deg K
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Record name ETHYL NITRITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/416
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

It is well-known that during the two-step reaction process of preparing ethylene glycol by synthesis gas, the selection of the CO coupling route of producing oxalate is very important. In view of the practical industrial applications, it is generally thought that the technical route of firstly producing dimethyl oxalate by CO coupling, and then hydrogenating dimethyl oxalate to produce ethylene glycol is the most feasible. However, the CO coupling reaction course needs to consume NO. Therefore, during supplementing the NO raw material to the process of producing dimethyl oxalate by CO coupling, under general situations, methanol, oxygen and NO are used to be subjected to oxidative esterification, and then the nonreactive gases are exhausted by the method of combining compression, condensation and alcohol absorption, and then methyl nitrite resulting from NO reaction is introduced into the system and reacted. However, the encountered problem is that the boiling point (−16.5° C.) of methyl nitrite is rather low, and methyl nitrite is a gas at the normal temperature. Thus, the method of combining compression, condensation and alcohol absorption should be used, resulting in the high costs of operation energy and the poor effects. Nevertheless, in, e.g., one embodiment of the present invention, an oxidative esterification reactor I and the coupling reaction I are introduced into the NO supplementing system, and thereby ethanol, propanol or butanol are firstly subjected to oxidative esterification with oxygen and NO to produce ethyl nitrite, propyl nitrite or butyl nitrite; then the nonreactive inert components introduced into the nitride oxide as the raw material are directly exhausted by simple separation or further treated; then the amount of nitride oxides or nitrous acid esters in the exhausted gases can be restricted to below a comparatively low amount; next, ethyl nitrite (a boiling point of 15° C.), propyl nitrite (a boiling point of 39° C.) or butyl nitrite (a boiling point of 75° C.) and the CO gas I are fed into the coupling reactor Ito be subjected to the coupling reaction so as to produce diethyl oxalate, dipropyl oxalate or dibutyl oxalate; meanwhile, the reaction releases NO; NO from the reaction and unreacted CO and the newly supplemented oxygen and methanol enter the reactor II to produce methyl nitrite; then compression and condensation are no longer required; after separation is carried out by directly using the conventional pressure or temperature, methyl nitrite is mixed with the CO gas II and fed into the coupling reactor II to continue the reaction; NO resulting from the reaction directly enters the entrance of the reactor II for being recycled; the coupling reactor II is the primary reactor of the coupling reaction course, and the coupling reactor I is the reactor of the NO supplementing system performing the assistant function; most of the CO raw materials are reacted through the reactor II to produce dimethyl oxalate. Researchers found that the oxidative esterification of nitride oxides with oxygen and alcohols to produce alkyl nitrite is a quick reaction, while the side reactions of generating nitric acid etc. are slightly slower. The reaction rate of the oxidative esterification course of NO is mainly affected by the resistance of gas-liquid mass transfer. If the gas-liquid mass transfer efficiency is effectively increased, the probability of generating N2O4 can be further effectively reduced, thereby further reducing the losses of nitride oxides or nitrous acid esters. On the basis of the sufficient studies of the features of the oxidative esterification of nitride oxides and oxygen and alcohols, the technical solution of the present invention further proposes the use of the supergravity rotating bed reactor as the reactor of oxidative esterification for fully utilizing the prominent advantage possessed by the supergravity rotating bed reactor which can exponentially increase the gas-liquid mass transfer efficiency and furthermore more effectively promoting the primary reaction and greatly inhibiting the occurrences of side reactions, thereby increasing the utilization efficiencies of the raw materials like NO. In a word, the present invention adequately makes use of the differences of the boiling points of distinct nitrous acid esters and fully utilizes the advantage of the high efficient mass transfer of the supergravity rotating bed reactor, so that the high yield and the high selectivity of the coupling reaction are ensured and meanwhile, the losses of nitride oxides or nitrous acid esters are dramatically reduced, the utilization efficiency of nitride oxides or nitrous acid esters is increased, and the environmental pollution is decreased.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl nitrite
Reactant of Route 2
Reactant of Route 2
Ethyl nitrite
Reactant of Route 3
Ethyl nitrite
Reactant of Route 4
Reactant of Route 4
Ethyl nitrite

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